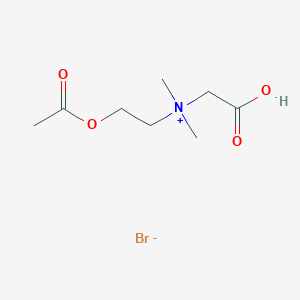
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyloxy group, a carboxymethyl group, and a dimethylethan-1-aminium group, all bonded to a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide typically involves the following steps:
Formation of the Acetyloxy Group: This can be achieved through the esterification of an alcohol with acetic anhydride or acetyl chloride under acidic conditions.
Introduction of the Carboxymethyl Group: This step involves the reaction of a suitable precursor with chloroacetic acid or its derivatives.
Quaternization: The final step involves the quaternization of a tertiary amine with methyl bromide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Hydrolysis: The ester bond in the acetyloxy group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Acetic acid and the corresponding alcohol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Wirkmechanismus
The mechanism of action of 2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst in organic synthesis.
Uniqueness
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a reagent in chemical synthesis and a bioactive compound in medical applications highlights its versatility.
Eigenschaften
CAS-Nummer |
115828-65-4 |
|---|---|
Molekularformel |
C8H16BrNO4 |
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
2-acetyloxyethyl-(carboxymethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C8H15NO4.BrH/c1-7(10)13-5-4-9(2,3)6-8(11)12;/h4-6H2,1-3H3;1H |
InChI-Schlüssel |
AJTORLKGSDNAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC[N+](C)(C)CC(=O)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

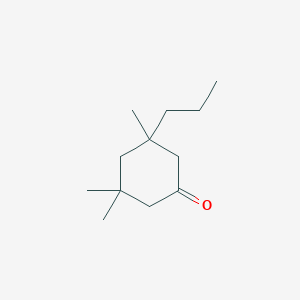
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
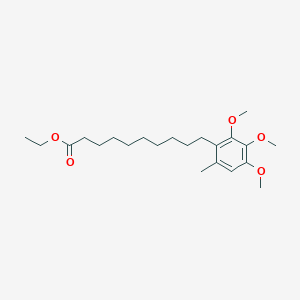
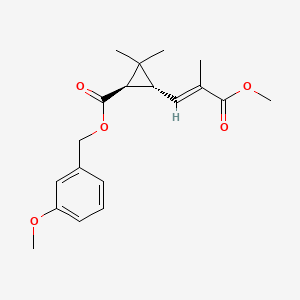
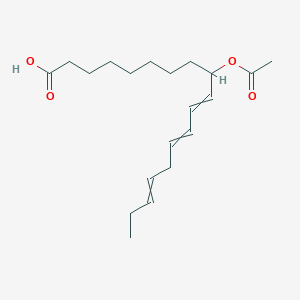
![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)
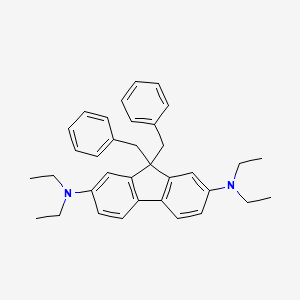
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)
![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
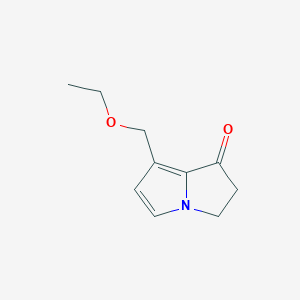
![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)
